BenchChemオンラインストアへようこそ!

Mip-like protein, Chlamydia trachomatis

PPIase inhibition chlamydial infectivity FK506

The Mip-like protein of Chlamydia trachomatis (CAS 148294-78-4) is a 27 kDa FKBP-type peptidyl-prolyl cis/trans isomerase (PPIase) that belongs to the macrophage infectivity potentiator (Mip) family of bacterial virulence factors. First characterized from C.

Molecular Formula C8H11N3
Molecular Weight 0
CAS No. 148294-78-4
Cat. No. B1177753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMip-like protein, Chlamydia trachomatis
CAS148294-78-4
SynonymsMip-like protein, Chlamydia trachomatis
Molecular FormulaC8H11N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mip-like Protein, Chlamydia trachomatis (CAS 148294-78-4): Scientific Identity and Procurement Baseline


The Mip-like protein of Chlamydia trachomatis (CAS 148294-78-4) is a 27 kDa FKBP-type peptidyl-prolyl cis/trans isomerase (PPIase) that belongs to the macrophage infectivity potentiator (Mip) family of bacterial virulence factors [1]. First characterized from C. trachomatis serovar L2, this recombinant protein exhibits PPIase activity that is inhibited by the immunosuppressants FK506 and rapamycin, and it functions as a surface-exposed lipoprotein on infectious elementary bodies [2]. The protein shares significant sequence homology with the Legionella pneumophila Mip protein and with eukaryotic FK506-binding proteins (FKBPs), positioning it as a key target for anti-chlamydial drug discovery, virulence research, and subunit vaccine development [3].

Why Generic Substitution Fails: Functional Non-Equivalence of Mip-like PPIases Across Pathogenic Bacteria


Mip-like proteins from different bacterial pathogens are not functionally interchangeable. Although Legionella pneumophila Mip, Neisseria gonorrhoeae Ng-MIP, and Chlamydia trachomatis Mip all share FKBP-type PPIase domains and are inhibited by FK506/rapamycin, they differ fundamentally in subcellular localization, post-translational modification, and their mechanistic contribution to virulence [1]. The chlamydial Mip is uniquely a lipoprotein with a signal peptidase II-processed N-terminal lipid anchor that is essential for TLR2/TLR1/TLR6-mediated proinflammatory cytokine induction—a property absent in Legionella Mip [2]. Furthermore, PPIase inhibition by FK506/rapamycin directly impairs C. trachomatis infectivity, whereas the enzymatic activity of Legionella Mip is dispensable for intracellular survival [3]. These organism-specific functional differences mean that experimental results obtained with one bacterial Mip protein cannot be extrapolated to another, making species-matched recombinant Mip protein essential for assay fidelity in drug screening, immunological studies, and vaccine research.

Quantitative Differentiation Evidence: Chlamydia trachomatis Mip-like Protein vs. Closest Analogs and Alternatives


PPIase-Dependent Infectivity Reduction: C. trachomatis Mip vs. Legionella pneumophila Mip Functional Divergence

In C. trachomatis, pharmacological inhibition of Mip PPIase activity with FK506 or rapamycin (25 µM) directly impairs infectivity: pretreatment of chlamydial organisms alone reduced infectivity for McCoy cells by 30%, with inhibition rising to 80% when drug was present from 0–16 h post-inoculation [1]. By contrast, in Legionella pneumophila, site-directed Mip mutants (Asp-142→Leu and Tyr-185→Ala) retaining only 5.3% and 0.6% of wild-type PPIase activity, respectively, showed no defect in intracellular survival in U937 macrophages, human blood monocytes, or Acanthamoeba castellanii [2]. This demonstrates that PPIase enzymatic activity is mechanistically required for C. trachomatis infectivity but is dispensable for L. pneumophila intracellular survival.

PPIase inhibition chlamydial infectivity FK506 rapamycin virulence mechanism

Complement-Dependent Antibody Neutralization: Anti-Mip N-Terminal Antibodies Achieve 91% Infectivity Blockade

Polyclonal and monoclonal antibodies raised against the recombinant C. trachomatis Mip-like protein achieved a complement-dependent inhibition of up to 91% of infectivity for cell cultures when targeting the N-terminal fragment of the protein [1]. This near-complete neutralization quantitatively benchmarks Mip as a highly effective antibody target. Importantly, the mip-like gene was detected by PCR across multiple C. trachomatis serovars, and sequencing of serovars B and E (trachoma biovar) demonstrated high sequence conservation within the two major biovars, supporting the broad serovar applicability of Mip-targeted interventions [1].

antibody neutralization vaccine antigen elementary body complement-dependent inhibition serovar conservation

Superior Proinflammatory Cytokine Induction: rMip Outperforms Six Other C. trachomatis Antigens in Head-to-Head Comparison

In a systematic head-to-head comparison of seven C. trachomatis antigens for their ability to induce proinflammatory cytokines from human monocytes/macrophages and THP-1 cells, recombinant Mip (rMip) displayed the highest activity among all tested antigens: purified LPS, recombinant heat shock protein 70 (rhsp70), rhsp60, rhsp10, recombinant plasmid-encoded protein Pgp3 (rpgp3), rMip, and recombinant outer membrane protein 2 (rOmp2) [1]. rMip induced robust secretion of IL-1β, TNF-α, IL-6, and IL-8. The proinflammatory activity was abolished in a non-lipidated C20A rMip variant and was resistant to heat and proteinase K but sensitive to lipase treatment, confirming that the N-terminal lipid modification is the molecular determinant of this activity [1]. Stimulating pathways involved TLR2/TLR1/TLR6 with CD14 co-receptor, but not TLR4 [1].

proinflammatory cytokine TLR2 lipoprotein macrophage activation IL-1β TNF-α

Unique Lipoprotein Processing: Globomycin-Sensitive Signal Peptidase II Maturation Differentiates Chlamydial Mip from Non-Lipidated Bacterial Mip Homologs

The C. trachomatis Mip-like protein is a bona fide bacterial lipoprotein distinguished by a signal peptidase II (SPase II) recognition sequence (lipobox) and post-translational lipid modification [1]. Both U-¹⁴C-esterified glycerol and [U-¹⁴C]palmitic acid were incorporated into recombinant wild-type MIP but not into the recombinant C20A MIP variant, in which the lipobox cysteine was replaced with alanine [1]. Processing of recombinant wild-type MIP was inhibited by globomycin, a specific SPase II inhibitor, whereas the C20A variant was not processed [1]. This lipoprotein character is not shared by Legionella pneumophila Mip, which lacks an N-terminal lipobox and is not processed as a lipoprotein, representing a fundamental structural and functional distinction between these otherwise homologous PPIases [2].

lipoprotein signal peptidase II globomycin palmitic acid post-translational modification

Mip Inhibitors PipN3 and PipN4 Block C. trachomatis Developmental Cycle: Pharmacological Validation of Target Vulnerability

Two specific Mip PPIase inhibitors, PipN3 and PipN4 (pipecolic acid derivatives), were identified that affected the developmental cycle of C. trachomatis in HeLa cells, confirming that chemical targeting of Mip PPIase activity can disrupt the chlamydial life cycle [1]. The same study demonstrated that these inhibitors also affected N. gonorrhoeae survival in the presence of neutrophils and inhibited N. meningitidis adherence, invasion, and/or survival in epithelial cells, establishing Mip as a conserved antimicrobial target across multiple pathogens [1]. This pharmacological vulnerability is consistent with the earlier finding that FK506/rapamycin-mediated PPIase inhibition reduces C. trachomatis infectivity by up to 80% [2], but the PipN3/PipN4 compounds represent more selective Mip-targeting agents without the immunosuppressive liability of FK506/rapamycin.

pipecolic acid derivatives PipN3 PipN4 developmental cycle antimicrobial HeLa cells

Cross-Serovar Vaccine Protection: Mip Immunization Confers Protective Immunity Against Heterologous Chlamydial Challenge in Murine Model

Vaccination of mice with recombinant C. trachomatis serovar D Mip protein induced cross-serovar protective immunity against heterologous C. muridarum genital tract challenge, with markedly reduced live chlamydial shedding from the lower genital tract and attenuated inflammatory pathology in the upper genital tract (oviduct) [1]. Mip immunization alone induced specific serum antibody production and Th1-dominant cellular responses, and the protection achieved with Mip monotherapy was not significantly improved by co-administration with Pgp3, indicating that Mip alone is sufficient to drive protective immunity [1]. The high sequence conservation of Mip across C. trachomatis serovars B, E, and L2 provides the molecular basis for this cross-serovar protection [2].

subunit vaccine cross-serovar protection genital tract infection murine model Th1 response

High-Value Application Scenarios for Chlamydia trachomatis Mip-like Protein (CAS 148294-78-4)


Anti-Chlamydial Drug Discovery: Mip PPIase Inhibitor Screening and Lead Optimization

The validated vulnerability of C. trachomatis Mip PPIase activity to pharmacological inhibition—with FK506/rapamycin reducing infectivity by up to 80% [1] and selective pipecolic acid derivatives PipN3/PipN4 disrupting the developmental cycle [2]—makes recombinant C. trachomatis Mip protein the essential reagent for PPIase enzyme inhibition assays. Unlike Legionella Mip, where PPIase activity is dispensable for virulence [3], chlamydial Mip inhibition directly translates to impaired infectivity, providing a therapeutically relevant screening target. Procurement of recombinant C. trachomatis Mip enables: (i) high-throughput PPIase activity assays for inhibitor library screening, (ii) IC₅₀ determination against the species-validated target, (iii) structure-activity relationship (SAR) studies using homology models of the chlamydial Mip FKBP domain [4], and (iv) counter-screening against human FKBP12 to establish selectivity windows.

Chlamydial Subunit Vaccine Research: Immunogenicity Testing and Epitope Mapping

The demonstration that anti-Mip N-terminal antibodies achieve up to 91% complement-dependent neutralization of C. trachomatis infectivity [5] and that Mip immunization confers cross-serovar protection in a murine genital tract model [6] positions recombinant C. trachomatis Mip as a leading subunit vaccine candidate. The high sequence conservation across the trachoma and LGV biovars [5] supports broad-spectrum vaccine design. Key applications for the recombinant protein include: (i) N-terminal fragment generation for neutralizing epitope mapping, (ii) formulation studies with novel adjuvants targeting the TLR2/TLR1/TLR6 pathway activated by the lipidated Mip moiety [7], (iii) immunogenicity comparisons with other chlamydial antigens such as MOMP and Pgp3, and (iv) quality control reference antigen for vaccine lot release and stability testing.

Innate Immunity and TLR2 Signaling Research: Lipoprotein-Dependent Macrophage Activation Studies

C. trachomatis Mip is uniquely a lipoprotein among bacterial Mip homologs, with its N-terminal lipid modification being essential for TLR2/TLR1/TLR6/CD14-dependent proinflammatory cytokine induction in human macrophages [7]. Among seven major C. trachomatis antigens, rMip displayed the highest potency for inducing IL-1β, TNF-α, IL-6, and IL-8 secretion [7]. The availability of both wild-type (lipidated) and C20A (non-lipidated) recombinant Mip variants enables studies that require: (i) dissection of lipid-dependent vs. protein-dependent TLR2 signaling, (ii) investigation of Mip's role in chlamydial immunopathology including pelvic inflammatory disease sequelae, (iii) use as a defined TLR2 agonist in innate immunity research where LPS-free, single-agonist stimulation is required, and (iv) comparison with other bacterial lipoproteins to understand pathogen-specific TLR2 signaling biases.

Diagnostic Antigen Development: Serological Assay Reagent for Chlamydia-Specific Antibody Detection

The high sequence conservation of Mip across C. trachomatis serovars [5], combined with its robust immunogenicity demonstrated by strong specific antibody responses in both natural infection and experimental immunization models [6], supports the use of recombinant Mip protein as a diagnostic antigen. Unlike MOMP, which displays significant serovar-specific antigenic variation, Mip's conserved sequence enables pan-serovar antibody detection. Procurement scenarios include: (i) ELISA plate coating antigen for seroprevalence studies, (ii) line blot or microarray antigen for multiplex chlamydial antibody profiling, (iii) positive control reagent for validation of novel point-of-care diagnostic platforms, and (iv) antigen for B-cell epitope discovery toward developing species-specific serological markers that distinguish C. trachomatis from C. pneumoniae infection.

Quote Request

Request a Quote for Mip-like protein, Chlamydia trachomatis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.